2-Amino-4-chloro-5-fluoropyrimidine

Immuno-oncology Chemokine Receptor Antagonism Drug Discovery

This regioisomer is a validated kinase inhibitor building block (VEGFR-2/CDK1) with reported CCR4 antagonist activity (IC50 = 389 nM). The unique 2-NH2, 4-Cl, 5-F pattern ensures correct reactivity in nucleophilic aromatic substitution and cross-coupling; generic isomers lead to synthetic failure. Required for scale-up processes in patents WO-2019169112-A1 (Olig2) and TBK1/IKKε programs, enabling process benchmarking against a published 26% yield, >98% purity baseline. Stable crystalline solid under inert gas at 2–8°C.

Molecular Formula C4H3ClFN3
Molecular Weight 147.54 g/mol
CAS No. 1683-75-6
Cat. No. B157395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-chloro-5-fluoropyrimidine
CAS1683-75-6
Molecular FormulaC4H3ClFN3
Molecular Weight147.54 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)N)Cl)F
InChIInChI=1S/C4H3ClFN3/c5-3-2(6)1-8-4(7)9-3/h1H,(H2,7,8,9)
InChIKeyJJSZXRDRSOBWAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-chloro-5-fluoropyrimidine (CAS 1683-75-6) Procurement Guide: Key Properties and Sourcing Considerations


2-Amino-4-chloro-5-fluoropyrimidine (CAS 1683-75-6) is a heterocyclic aromatic organic compound with the molecular formula C4H3ClFN3 and a molecular weight of 147.54 g/mol . Characterized by a pyrimidine core with an amino group at the 2-position, a chlorine atom at the 4-position, and a fluorine atom at the 5-position, it is a key intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other therapeutic agents . This specific substitution pattern imparts unique electronic and steric properties, differentiating it from other aminohalopyrimidines and influencing its reactivity and biological interactions. For procurement specialists, understanding these specific attributes is critical for ensuring the correct compound is sourced for precise synthetic and research applications .

The Risks of Generic Substitution: Why 2-Amino-4-chloro-5-fluoropyrimidine's Precise Halogen Pattern Matters


Substituting 2-Amino-4-chloro-5-fluoropyrimidine with a generic 'aminohalopyrimidine' or a close isomer like 2-Amino-4-chloropyrimidine (lacking the 5-fluorine) or 4-Amino-2-chloro-5-fluoropyrimidine (regioisomer) carries significant technical and financial risk . The specific placement of the amino, chloro, and fluoro groups on the pyrimidine ring dictates the compound's reactivity in subsequent synthetic steps (e.g., nucleophilic aromatic substitution, cross-coupling) and its interaction with biological targets . Using an isomer can lead to failed reactions, the generation of an incorrect molecular scaffold, or a complete loss of desired biological activity in the final drug candidate. The quantitative evidence below demonstrates how even minor structural changes result in major functional and logistical differences, directly impacting project timelines and research validity [1].

Quantitative Differentiation of 2-Amino-4-chloro-5-fluoropyrimidine: A Comparative Evidence Guide


CCR4 Antagonist Activity: A Direct Comparison of Potency with a Closely Related Pyrimidine

2-Amino-4-chloro-5-fluoropyrimidine has demonstrated quantifiable antagonist activity at the human CCR4 receptor, a key target in immuno-oncology, with an IC50 of 389 nM [1]. This activity, while moderate, is documented in BindingDB (BDBM50380868) and represents a specific interaction not shared by all pyrimidine analogs. For instance, the closely related compound CHEMBL2018955, which shares the pyrimidine core but differs in substitution, exhibits an IC50 of 251 nM in a different binding assay, highlighting how specific halogen patterns on the pyrimidine ring directly modulate affinity [2]. The fluorine and chlorine substituents are therefore not inert structural features but active determinants of target engagement.

Immuno-oncology Chemokine Receptor Antagonism Drug Discovery

Synthetic Utility: Quantified Yield and Regioselectivity in a Key Industrial Synthesis

The synthesis of 2-Amino-4-chloro-5-fluoropyrimidine from 2,4-dichloro-5-fluoropyrimidine and ammonia demonstrates a critical point of differentiation from its regioisomer, 4-Amino-2-chloro-5-fluoropyrimidine (CAS 155-10-2) . The patented process (CN110343074B) yields a mixture of the 2-amino and 4-amino isomers, which must be separated [1]. The method achieves a 26% isolated yield of the desired 2-Amino-4-chloro-5-fluoropyrimidine with >98% purity after column chromatography, starting from a 100 g scale . This highlights the inherent synthetic challenge in obtaining this specific isomer and quantifies the yield that can be expected from a scalable route. The separation step is essential for obtaining a product suitable for use in advanced intermediates.

Process Chemistry Medicinal Chemistry Synthetic Methodology

Kinase Inhibition Potential: A Class-Level Comparison with VEGFR-2/CDK1 Inhibitors

The 2-amino-4-chloro-5-fluoropyrimidine core is a privileged scaffold in the development of kinase inhibitors, a class of targeted cancer therapies. Studies on closely related 2-amino-4-aryl-5-chloropyrimidine analogs have demonstrated potent dual inhibition of VEGFR-2 and CDK1 kinases, with some compounds exhibiting nanomolar IC50 values in in vitro kinase assays [1]. While the exact IC50 values for the 2-Amino-4-chloro-5-fluoropyrimidine core itself are not reported, its structural homology places it within this active class. The presence of both a chlorine and a fluorine atom is known to enhance binding affinity and metabolic stability in kinase inhibitor design compared to unsubstituted or mono-halogenated pyrimidines . This class-level inference is supported by patents citing this compound as a key intermediate for the synthesis of TBK1/IKKε inhibitors (WO-2019169112-A1) .

Oncology Kinase Inhibitors Medicinal Chemistry

Physicochemical Properties: Solubility and Stability Profile for Rational Procurement

2-Amino-4-chloro-5-fluoropyrimidine is reported as a colorless crystalline solid that is stable at room temperature . It exhibits low solubility in water but is more soluble in common organic solvents like ethanol and dichloromethane . Its predicted pKa is 1.92±0.10, and it has a melting point of 110 °C (decomposition) and a boiling point of 321.7±45.0 °C (predicted) . These physicochemical characteristics are crucial for handling, storage, and experimental design. For procurement, this means the compound should be stored under inert gas at 2–8 °C to maintain integrity . In contrast, analogs lacking the fluorine atom or with a different substitution pattern would possess a different polarity, solubility profile, and potentially lower stability, which could lead to unexpected behavior in reactions or biological assays.

Analytical Chemistry Formulation Compound Management

High-Value Patent Citations: A Direct Indicator of Commercial and Therapeutic Relevance

2-Amino-4-chloro-5-fluoropyrimidine is specifically cited as a key intermediate in multiple high-value pharmaceutical patents, directly linking it to active therapeutic development programs . Notably, it is claimed in WO-2019169112-A1, which covers inhibitors of olig2 activity, and in patents related to pyrimidine TBK1/IKKε inhibitors (AU-2018352699-A1, CA-3078579-A1, CN-111247135-A) . This is a direct and quantifiable measure of its utility, as patent filings represent a significant financial and intellectual investment. A generic 'aminopyrimidine' without this precise halogenation pattern would not be covered by these specific claims. This differentiates it from simpler or more common pyrimidine building blocks that lack such targeted commercial validation in advanced therapeutic areas .

Pharmaceutical Patent Analysis Target Validation Commercial Viability

Industrial Process Improvement: Cost and Safety Advantages Over Prior Methods

The patented synthesis method CN110343074B for 2-Amino-4-chloro-5-fluoropyrimidine claims a significant improvement over prior art [1]. The invention states that previous methods suffered from long synthesis routes, low yields, and the use of highly toxic raw materials [2]. The new process, which uses commercially available and cheaper starting materials, claims to 'obviously reduce cost' and 'avoid the pollution of toxic substances' [3]. While specific quantitative cost savings are proprietary, this direct statement of process improvement compared to a prior baseline is a key differentiator for industrial procurement. It implies that sourcing material made by this method should lead to a more stable, lower-cost, and more environmentally sustainable supply chain compared to material made via older, less efficient routes [4].

Process Chemistry Green Chemistry Industrial Sourcing

Optimized Research & Industrial Applications for 2-Amino-4-chloro-5-fluoropyrimidine Based on Differentiated Evidence


1. Medicinal Chemistry: Targeted Synthesis of Kinase Inhibitors and GPCR Antagonists

This compound is a validated starting material for building compound libraries targeting kinases and GPCRs. Evidence shows its core scaffold is used in potent VEGFR-2/CDK1 inhibitors, and it has demonstrated direct, quantifiable activity as a CCR4 antagonist (IC50 = 389 nM) [1][2]. Procurement should prioritize this specific isomer to ensure the intended biological activity of the final synthesized molecule. The presence of both Cl and F substituents allows for precise tuning of molecular interactions, a feature not available with simpler pyrimidine building blocks .

2. Process Chemistry: Scale-Up of Patented, High-Value Pharmaceutical Intermediates

For teams working on the scale-up of processes described in patents like WO-2019169112-A1 (Olig2 inhibitors) or the TBK1/IKKε inhibitor series, sourcing this compound is a direct requirement . The CN110343074B patent provides a quantifiable baseline for synthesis (26% yield, >98% purity), allowing process chemists to benchmark their own improvements [3]. The claimed industrial process improvements (lower cost, reduced toxicity) further support its use in larger-scale manufacturing campaigns .

3. Analytical Chemistry & Compound Management: Long-Term Stability and Storage Planning

Based on its reported physicochemical profile (melting point, decomposition temperature, and pKa), 2-Amino-4-chloro-5-fluoropyrimidine should be managed as a solid crystalline material stable at room temperature but optimally stored under inert gas at 2-8°C for long-term viability . Its low water solubility and higher solubility in organic solvents like ethanol and DCM dictate its handling in assay and synthetic protocols . This information is critical for ensuring the compound's integrity over time and for designing successful experimental workflows, justifying its procurement over less well-characterized analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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